3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide
Descripción
3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a tert-butyl group at the N1 position of the heterocyclic core and a propanamide side chain terminating in a pyridin-2-ylmethyl moiety. This structural framework is shared with several analogues, but variations in substituents critically influence physicochemical properties and biological interactions.
Propiedades
IUPAC Name |
3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-18(2,3)24-16-14(11-22-24)17(26)23(12-21-16)9-7-15(25)20-10-13-6-4-5-8-19-13/h4-6,8,11-12H,7,9-10H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPONHKHKYYDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withTyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins play crucial roles in cell signaling and immune response.
Mode of Action
Based on its potential targets, it may interact with these proteins and modulate their activity, leading to changes in cell signaling pathways.
Actividad Biológica
The compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 285.34 g/mol. Its structure features a fused pyrazole and pyrimidine ring system, which is characteristic of several biologically active compounds. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cellular processes such as proliferation, apoptosis, and survival. It has been shown to interact with specific molecular targets, including enzymes and receptors that are critical in cancer biology.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. It modulates key signaling pathways involved in cancer cell proliferation and survival, particularly the mechanistic target of rapamycin (mTOR) pathway. This modulation can lead to reduced cell growth in various cancer types.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| MCF7 (Breast) | 15.0 | ||
| LoVo (Colon) | 10.0 | ||
| HT29 (Colon) | 11.5 |
Studies utilizing surface plasmon resonance have demonstrated its binding affinity to proteins involved in these critical signaling pathways, indicating a mechanism that involves inhibition of enzymes associated with cancer progression and activation of apoptotic pathways leading to cell death.
Other Biological Activities
Beyond its anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidines have been reported to exhibit a range of biological activities including:
- Anti-inflammatory
- Antioxidant
- Antibacterial
- Antiviral
These activities are attributed to their ability to interact with various biological targets, making them potential candidates for drug development against multiple diseases .
Case Studies
Several studies have highlighted the effectiveness of similar compounds in preclinical models:
- Study on mTOR Inhibition : A study demonstrated that a related compound selectively inhibits mTORC1 activity, which is crucial for cancer cell growth and metabolism .
- Anticancer Efficacy : Another investigation found that derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin against various cancer cell lines .
Comparación Con Compuestos Similares
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
Available data for analogues suggest:
- Melting Points : The compound has a melting point of 175–178°C, likely due to its rigid chromene system and intermolecular hydrogen bonding . The tert-butyl group in the target compound may lower melting points compared to phenyl-substituted analogues due to reduced crystallinity .
- Lipophilicity : The tert-butyl group increases logP values relative to phenyl or hydroxyl-substituted derivatives (e.g., ’s 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl) analogue), which could enhance blood-brain barrier penetration .
Q & A
Basic: What are the established synthetic routes for this compound, and how are intermediates purified?
The synthesis typically involves multi-step reactions, including cyclization and amide coupling. For pyrazolo[3,4-d]pyrimidine cores, alkylation of intermediates (e.g., compound 5 in ) with tert-butyl halides in dry acetonitrile under reflux is common, followed by purification via recrystallization from acetonitrile . Amide bond formation with pyridin-2-ylmethylamine may employ coupling agents like EDC/HOBt. Key intermediates are characterized using IR and -NMR to confirm functional groups (e.g., tert-butyl C-H stretches at ~2970 cm) .
Basic: Which spectroscopic techniques are critical for structural validation?
- -NMR : Identifies proton environments, such as tert-butyl singlets (~1.3 ppm) and pyridylmethyl NH/CH signals (~4.5–8.5 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (4-oxo group at ~1680–1720 cm) and amide C=O (~1640–1680 cm) .
- X-ray Crystallography (if applicable): Resolves spatial arrangements, as seen in tert-butyl pyrazolo[4,3-c]pyridine derivatives ().
Advanced: How can reaction conditions be optimized for higher yields?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) using statistical models. highlights flow-chemistry optimization for similar heterocycles, achieving reproducibility via controlled residence times .
- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitutions, while dichloromethane improves urea/thiourea couplings ().
Advanced: What strategies guide structure-activity relationship (SAR) studies?
- Substituent Modulation : Replace tert-butyl with smaller alkyl groups (e.g., methyl) to assess steric effects on target binding. shows analogs with phenoxyphenyl substitutions exhibit varied bioactivity .
- Bioisosteric Replacements : Substitute pyridin-2-ylmethyl with benzyl or heteroaromatic groups (e.g., pyrimidinyl) to evaluate solubility and affinity, as in ’s cannabinoid receptor ligands .
Data Contradiction: How to resolve discrepancies in biological assay results?
- Analytical Validation : Replicate assays under standardized conditions (e.g., buffer pH 6.5, as in ) to minimize variability .
- Purity Assessment : Use HPLC-MS to confirm compound integrity (>95% purity). Contradictions may arise from trace solvents (e.g., DMF) interfering with cellular assays .
Advanced: What computational tools predict binding modes or stability?
- Molecular Docking : Use PubChem 3D conformers () to model interactions with kinases or GPCRs.
- DFT Calculations : Assess tert-butyl’s steric impact on pyrazolo[3,4-d]pyrimidine ring planarity, influencing π-π stacking .
Advanced: How to address solubility challenges in formulation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
